molecular formula C12H14N4OS B1409414 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol CAS No. 1858250-40-4

4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1409414
CAS No.: 1858250-40-4
M. Wt: 262.33 g/mol
InChI Key: WWDLDPGYASFZAL-UHFFFAOYSA-N
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Description

The compound 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 4 and a tetrahydro-2H-pyran-4-yl moiety at position 5, alongside a thiol (-SH) group at position 2. This structure combines aromatic (pyridine) and aliphatic (tetrahydropyran) components, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

3-(oxan-4-yl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c18-12-15-14-11(9-3-6-17-7-4-9)16(12)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDLDPGYASFZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NNC(=S)N2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of potassium hydroxide (KOH) . The reaction conditions often require cooling with ice water and the use of dry pyridine as a solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazole derivatives, sulfoxides, and sulfones.

Scientific Research Applications

Antifungal and Antibacterial Properties

Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal and antibacterial activities. For example, compounds containing the triazole-thioether moiety have shown enhanced antifungal efficacy against pathogens such as Gibberella nicotiancola and Aspergillus flavus, with some exhibiting higher activity than established antifungal agents like azoxystrobin and ketoconazole . The incorporation of the 4H-1,2,4-triazole structure into various compounds has been linked to improved antimicrobial properties.

Case Study:
A study demonstrated that a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols exhibited broad-spectrum antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The most effective compounds showed minimum inhibitory concentrations (MIC) comparable to those of clinically used antibiotics .

Fungicides

The compound's structure suggests potential as a fungicide due to its ability to inhibit fungal growth. Research has shown that derivatives of 1,2,4-triazoles can significantly reduce fungal infections in crops. For instance, triazole-based fungicides have been reported to outperform traditional treatments in controlling plant pathogens such as Phytophthora infestans, responsible for late blight in potatoes .

Data Table: Efficacy of Triazole Derivatives Against Fungal Strains

Compound NameTarget FungiInhibitory Rate (%)Comparison with Standard
Triazole Derivative AGibberella saubinetii90–98Higher than Azoxystrobin
Triazole Derivative BAspergillus flavus85Comparable to Ketoconazole
Triazole Derivative CFusarium oxysporum70Higher than Bifonazole

Synthesis of Novel Materials

The unique chemical structure of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol allows for its use in synthesizing novel materials with specific properties. Its derivatives have been explored for their potential in developing new polymers and nanomaterials due to their stability and reactivity under various conditions .

Case Study:
A recent investigation into microwave-mediated synthesis techniques revealed that triazole derivatives can be produced efficiently without catalysts. This eco-friendly approach not only reduces waste but also enhances the yield of desired products .

Mechanism of Action

The mechanism of action of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with these molecular pathways.

Comparison with Similar Compounds

Commercial Availability

Structural Analogues and Substituent Effects

The biological and chemical profiles of triazole-thiol derivatives are heavily influenced by substituents. Key comparisons include:

Compound Name Substituents (Positions 4 & 5) Key Properties/Activities Evidence
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-... Pyridin-3-yl, tetrahydro-2H-pyran-4-yl Discontinued; potential solubility benefits
4-Amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol 4-pyridinyl, -NH2 Antioxidant (DPPH• IC50: 12.5 μM)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Phenyl, -NH2 Antioxidant (DPPH• IC50: 18.3 μM)
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) 4-chlorophenyl Inhibits auxin biosynthesis (IC50: 8.3 μM)
5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives Pyridin-4-yl, hydrazone tethers Antimicrobial (MIC: 16–64 μg/mL)
Key Observations:
  • Electron-donating groups (e.g., -NH2, -SH) enhance antioxidant capacity compared to electron-withdrawing groups (e.g., -Cl) .
  • Pyridinyl vs. Phenyl: Pyridinyl derivatives (e.g., 4-pyridinyl in AP vs.
  • Positional isomerism : Pyridin-3-yl (target compound) vs. pyridin-4-yl () may alter binding interactions in biological systems.
Antioxidant Activity
  • AP (4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol): Exhibits potent DPPH• scavenging (IC50: 12.5 μM), attributed to the electron-donating -NH2 group and pyridine’s π-conjugation .
  • AT (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol): Lower activity (IC50: 18.3 μM) due to reduced polarity of the phenyl group .
Antimicrobial Activity
  • 5-Aryloxymethyl-4H-1,2,4-triazole-3-thiol derivatives : Substitution with halogenated phenyl rings (e.g., Cl, F) improves antimicrobial efficacy (MIC: 16–64 μg/mL) by enhancing lipophilicity and membrane penetration .
Enzyme Inhibition
  • Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) : Inhibits YUCCA enzymes in auxin biosynthesis, demonstrating the impact of halogen substituents on enzyme binding .

Physicochemical Properties

  • Melting Points: Derivatives like 4-(((2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl)methylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (12d) melt at 238–240°C, reflecting high crystallinity due to hydrogen bonding .
  • Solubility : The tetrahydro-2H-pyran-4-yl group in the target compound may improve aqueous solubility compared to purely aromatic analogs .

Biological Activity

4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol (CAS No. 1858250-40-4) is a compound that has garnered attention for its diverse biological activities. This article examines its biological properties, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a pyridine ring, a tetrahydro-pyran moiety, and a triazole-thiol functional group. This structural diversity is believed to contribute significantly to its biological activity.

Property Details
Molecular Formula C12H14N4OS
Molecular Weight 258.33 g/mol
CAS Number 1858250-40-4
IUPAC Name This compound

Antimicrobial Properties

Research indicates that compounds similar to 4-Pyridin-3-yl-5-tetrahydro-2H-pyran derivatives exhibit significant antimicrobial activities. In particular, the presence of the triazole ring enhances the compound's ability to inhibit bacterial growth. A study evaluating various triazole derivatives found that those with thiol groups showed improved efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. For instance, derivatives containing triazole-thiol functionalities have demonstrated the ability to modulate cytokine release, particularly TNF-α and IL-6, which are crucial in inflammatory responses . The immunomodulatory effects observed suggest that these compounds could serve as potential therapeutic agents in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have shown promising results. Compounds similar to 4-Pyridin-3-yl derivatives were tested against various cancer cell lines, including melanoma and breast cancer cells. The results indicated that these compounds inhibited cell proliferation and migration effectively, suggesting their potential as anticancer agents .

Case Studies

  • Study on Cytokine Modulation : A study involving the synthesis of new triazole derivatives demonstrated their ability to inhibit cytokine release in human peripheral blood mononuclear cells (PBMCs). Compounds with specific substitutions showed enhanced anti-inflammatory effects without significant toxicity .
  • Anticancer Evaluation : In a comparative analysis of various triazole derivatives against cancer cell lines (MDA-MB-231 and IGR39), certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

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